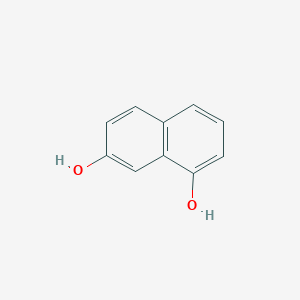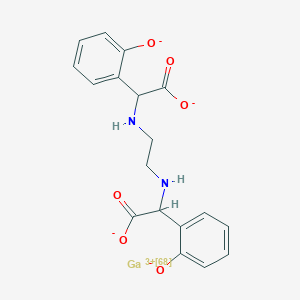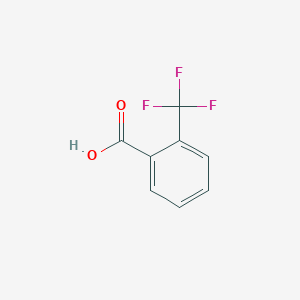
2-白炔
描述
2-Decyne is a member of the alkyne hydrocarbons, a family of organic compounds that feature carbon-carbon triple bonds in their molecular structure . This hydrocarbon is notable for its ten carbon atoms, which gives it the “dec-” prefix in its name .
Synthesis Analysis
Decyne, along with other alkynes, can be synthesized through several methods. One common method is by the elimination of hydrogen halides from vicinal dihalides, a process known as dehydrohalogenation . Another technique is the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne .
Molecular Structure Analysis
The molecular formula of 2-Decyne is C10H18 . It has a linear molecular shape around the triple bond, and having acidic hydrogen atoms at the triple-bonded carbon .
Chemical Reactions Analysis
As an alkyne, 2-Decyne can undergo a variety of reactions, including hydrogenation, halogenation, and hydrohalogenation, providing a pathway for the synthesis of many complex organic compounds .
Physical And Chemical Properties Analysis
2-Decyne has a molecular weight of 138.2499 . As an alkyne, it exhibits properties that are common to this class of compounds. These include being unsaturated (due to the triple bond), possessing a linear molecular shape around the triple bond, and having acidic hydrogen atoms at the triple-bonded carbon .
科学研究应用
化学反应和合成
2-白炔参与各种化学反应和合成过程。例如,与2-白炔密切相关的1-白炔的铜(I)催化的锡基铝化反应控制着位置化学,影响不同位置异构体的生成(Sharma & Ochlschlager, 1986)。AlCl3催化的炔烃氢硅烷化反应,在温和条件下与羟基寡硅烷反应,显示出形成具有完整Si−Si键的产物的潜力(Kato et al., 2010)。此外,已经开发了镍催化的烯炔与烯烃的[2 + 2]分子间环加成反应,其中1-白炔是适用的(Nishimura et al., 2012)。
油炸食品中的生成
研究已经确定了氧化棉籽油中的1-白炔,这是2-白炔的衍生物。它是来自棉籽油中环丙烯脂肪酸光氧化的降解产物,影响着含有这种油的产品的风味(Fan et al., 1983)。
纳米技术和材料科学中的应用
2-白炔及其衍生物在纳米技术和材料科学中显示出有前途的应用。石墨炔(GDY),一种涉及sp和sp2杂化碳原子的碳材料,具有适用于能源、催化、环境科学和电子器件应用的独特性能。GDY的开发在碳材料领域具有重要意义(Fang et al., 2022)。使用与白炔相关化合物对金刚石纳米颗粒进行功能化展示了为各种应用创建功能性纳米颗粒的潜力(Barras et al., 2010)。
环境应用
2-白炔及其类似物在环境科学中具有重要意义。例如,对混合厌氧培养物中三氯乙烯脱氯和甲烷生成的动力学研究表明了环境修复的潜力(Aulenta et al., 2008)。
生物医学应用
在生物医学领域,2-白炔衍生物被探索其潜力。基于各种生物分子的自组装二维有机生物材料,包括薄膜、膜和纳米片,显示出在生物传感器、仿生矿化、细胞生长和药物/基因传递应用中的潜力(Zhang et al., 2019)。
安全和危害
Handling 2-Decyne, like many other organic compounds, necessitates careful attention to safety. Its vapors can be harmful if inhaled, and it can cause skin and eye irritation . Proper protective gear, including gloves and safety goggles, should always be used when working with 2-Decyne in a laboratory or industrial setting .
未来方向
作用机制
Target of Action
2-Decyne is a member of the alkyne hydrocarbons, a family of organic compounds that feature carbon-carbon triple bonds in their molecular structure
Mode of Action
Alkynes, including 2-decyne, are known to undergo a variety of reactions, including hydrogenation, halogenation, and hydrohalogenation . These reactions can lead to changes in the structure of the molecule, potentially altering its interactions with its targets.
Biochemical Pathways
Alkynes are known to be involved in various reactions that can impact a wide range of biochemical pathways . For example, the reduction of alkynes to alkanes involves the addition of H2 over a metal catalyst, occurring in two steps through an alkene intermediate .
Pharmacokinetics
Its molecular weight of 1382499 may influence its bioavailability and distribution within the body.
Action Environment
The action, efficacy, and stability of 2-Decyne can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate its reactions . Additionally, inappropriate disposal of 2-Decyne can lead to soil and water contamination, potentially impacting aquatic and terrestrial ecosystems .
属性
IUPAC Name |
dec-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3,5,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDDSTHSVISBEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178542 | |
| Record name | 2-Decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2384-70-5 | |
| Record name | 2-Decyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Decyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of a polyacetylene's side chain affect its degradation when exposed to gamma radiation?
A1: Research indicates that polyacetylenes with aliphatic side chains are significantly more susceptible to degradation from gamma radiation compared to their aromatic counterparts. [] For instance, poly(2-decyne), possessing a ten-carbon aliphatic side chain, exhibits substantial molecular weight reduction when irradiated in the presence of air. [] This degradation is attributed to chain scission reactions, leading to the formation of carbonyl and hydroxyl groups in the degraded polymer. [] Conversely, polyacetylenes with aromatic substituents demonstrate remarkable resistance to such radiation-induced degradation. [] This stark contrast highlights the crucial role of side chain structure in dictating the polymer's stability under gamma radiation.
Q2: Does the presence of oxygen affect the degradation of poly(2-decyne) under gamma radiation?
A2: Yes, the presence of oxygen plays a significant role in the gamma radiation-induced degradation of poly(2-decyne). Studies reveal that while poly(2-decyne) undergoes significant degradation in the presence of air, it remains virtually unaffected when irradiated under vacuum conditions. [] This observation suggests that oxygen participates in the degradation process, likely through reactions with free radicals generated by the radiation, ultimately leading to chain scission and polymer degradation.
Q3: Beyond radiation resistance, are there studies exploring other properties of poly(2-alkylacetylenes), particularly regarding gas permeability?
A3: Yes, research has investigated the gas permeation properties of poly(2-alkylacetylenes), including poly(2-decyne). [] Studies have systematically analyzed how the length of the alkyl side chain in these polymers influences their gas permeability. [] This research provides insights into the structure-property relationships governing the performance of these polymers in applications like gas separation membranes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



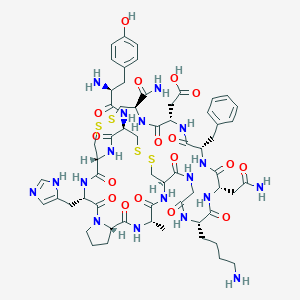
![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)
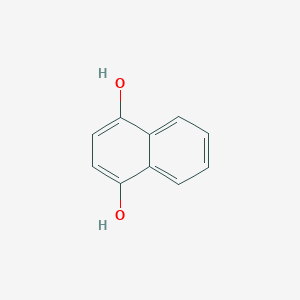
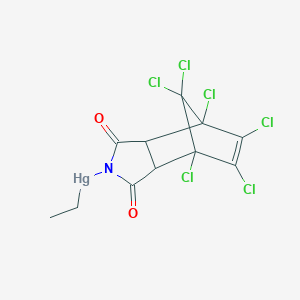
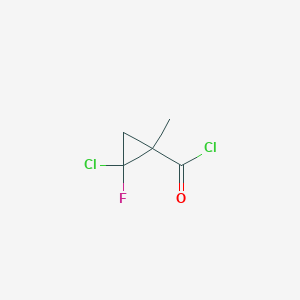
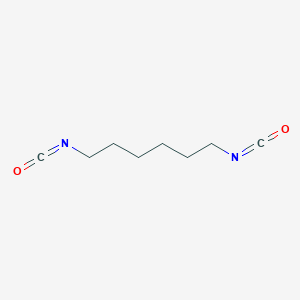

![[5-(Pyridin-4-yl)thiophen-2-yl]methanol](/img/structure/B165254.png)

